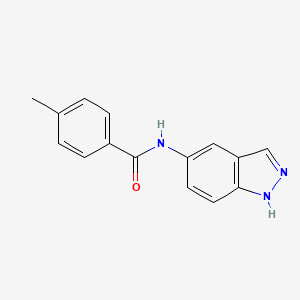
N-(1H-indazol-5-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1H-indazol-5-yl)-4-methylbenzamide” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively. For instance, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere have been reported .Wirkmechanismus
Target of Action
The primary target of N-(1H-indazol-5-yl)-4-methylbenzamide A compound with a similar structure, n-1h-indazol-5-yl-2- (6-methylpyridin-2-yl)quinazolin-4-amine, is known to target the tgf-beta receptor type-1 . This receptor plays a crucial role in cell growth and differentiation .
Mode of Action
The exact mode of action of This compound Indazole-containing compounds have been found to exhibit a wide variety of biological properties, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of This compound A related compound, n-hydroxypropenamides bearing indazole moieties, was found to have high absorption ability, low metabolic activity, and low toxicity, suggesting promising bioavailability .
Result of Action
The specific molecular and cellular effects of This compound Indazole derivatives have been found to display various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1H-indazol-5-yl)-4-methylbenzamide as a research tool is its specificity for Aurora A kinase. This compound has been shown to have minimal activity against other kinases, making it a useful tool for studying the role of Aurora A kinase in cancer. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indazol-5-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, research is ongoing to explore the potential of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors.
Synthesemethoden
The synthesis of N-(1H-indazol-5-yl)-4-methylbenzamide involves a multistep process, starting with the reaction of 4-methylbenzoyl chloride with 1H-indazole in the presence of a base to form this compound. The resulting product is then purified through crystallization and recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(1H-indazol-5-yl)-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and docetaxel, when used in combination.
Eigenschaften
IUPAC Name |
N-(1H-indazol-5-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)15(19)17-13-6-7-14-12(8-13)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHWXKOSPIBRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584476.png)
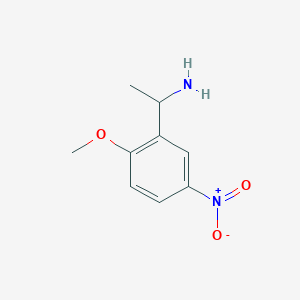
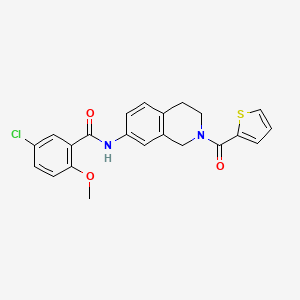
![Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2584481.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584482.png)


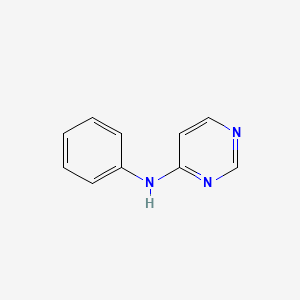
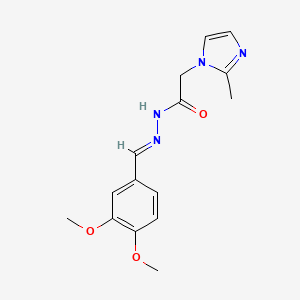

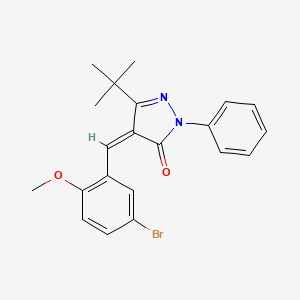
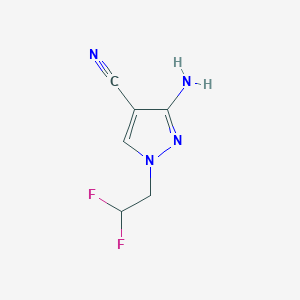
![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)